molecular formula C18H17ClFNOS B1614309 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-31-0

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1614309
CAS No.: 898763-31-0
M. Wt: 349.9 g/mol
InChI Key: BNLRCZGMUSMTKT-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the linear formula C18H17ClFNOS . It has a molecular weight of 349.86 . The IUPAC name for this compound is (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is 1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, fluorine, sulfur, nitrogen, and oxygen atoms.

Scientific Research Applications

Occurrences and Toxicities of Benzophenone Derivatives

Benzophenone derivatives, such as Benzophenone-3, have been widely used in sunscreens and other consumer products. Their widespread use has led to environmental release, raising concerns about their impact on aquatic ecosystems. These compounds exhibit lipophilic, photostable, and bioaccumulative properties, and have been detected in various environmental matrices such as water, soil, and biota. Research has focused on understanding the environmental occurrence, physicochemical properties, toxicokinetics, and toxic effects of these compounds (Kim & Choi, 2014).

Analytical Methods and Environmental Impact

The analytical detection and environmental fate of organic UV-filters, including benzophenone derivatives, have been subjects of extensive review. These studies emphasize the importance of developing sensitive and accurate methods for detecting these compounds in environmental samples, as well as understanding their degradation pathways and potential toxic effects on aquatic life (Ramos et al., 2015).

Potential for Drug Development

Benzophenone derivatives have also been explored for their biological activities, including potential therapeutic applications. For instance, polyisoprenylated benzophenones isolated from the Clusiaceae family have shown a range of biological activities such as cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These findings support the potential of benzophenone derivatives as lead compounds for drug development (Acuña et al., 2009).

Antimicrobial and Antioxidant Properties

Research has highlighted the radical scavenging and antioxidant properties of certain benzophenone derivatives. Studies suggest that these compounds can neutralize active oxygen and inhibit free radical processes, potentially offering protective effects against cell impairment and diseases related to oxidative stress (Yadav et al., 2014).

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRCZGMUSMTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643377
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-31-0
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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